Oral Prodrug Bioavailability: Oseltamivir 80% Absolute Bioavailability Versus Inhaled Zanamivir and Intravenous Peramivir
Oseltamivir is an orally bioavailable ethyl ester prodrug that undergoes extensive first-pass hepatic metabolism to yield oseltamivir carboxylate, achieving 80% absolute bioavailability of the active metabolite in humans [1]. In contrast, zanamivir exhibits negligible oral bioavailability and is administered exclusively via inhalation, while peramivir requires intravenous administration due to poor oral absorption [2]. This fundamental pharmacokinetic distinction establishes oseltamivir as the only NAI suitable for outpatient oral self-administration without specialized delivery devices or healthcare provider intervention.
| Evidence Dimension | Absolute bioavailability of active moiety following intended route of administration |
|---|---|
| Target Compound Data | 80% (oseltamivir carboxylate following oral oseltamivir administration) |
| Comparator Or Baseline | Zanamivir: <5% oral bioavailability (requires inhalation); Peramivir: negligible oral bioavailability (requires IV administration) |
| Quantified Difference | Oseltamivir provides ≥75 percentage-point bioavailability advantage for oral administration |
| Conditions | Human pharmacokinetic studies; healthy volunteers receiving oral oseltamivir doses ranging from 50-500 mg |
Why This Matters
For procurement, oral bioavailability enables outpatient treatment without healthcare facility visits, reducing total cost of care and enabling large-scale stockpiling for pandemic preparedness.
- [1] Chairat K, Tarning J, White NJ, Lindegardh N. Pharmacokinetic properties of anti-influenza neuraminidase inhibitors. J Clin Pharmacol. 2013 Feb;53(2):119-39. View Source
- [2] ChemicalBook. Uses and mechanism of Oseltamivir. View Source
